

Application Note: Synthesis of 1-Methoxycyclohexene via O-Alkylation of Cyclohexanone

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Compound of Interest

Compound Name: 1-Methoxycyclohexene

Cat. No.: B1584985

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Introduction

The selective O-alkylation of ketone enolates to form enol ethers is a valuable transformation in organic synthesis. Enol ethers are versatile intermediates used in various reactions, including cycloadditions, electrophilic additions, and as protecting groups for carbonyls. This protocol details the synthesis of **1-methoxycyclohexene** from cyclohexanone through the formation of its enolate, followed by methylation. The reaction's success hinges on favoring O-alkylation over the competing C-alkylation pathway. This is achieved by utilizing a hard electrophile, dimethyl sulfate, in a polar aprotic solvent, which enhances the reactivity at the oxygen atom of the ambident enolate nucleophile.^{[1][2][3]}

Reaction Principle

The synthesis proceeds in two main steps:

- **Enolate Formation:** Cyclohexanone is deprotonated at the α -carbon using a strong base, such as potassium tert-butoxide, to form the corresponding enolate anion.
- **O-Alkylation:** The resulting enolate is an ambident nucleophile, meaning it can react at either the α -carbon (C-alkylation) or the oxygen atom (O-alkylation). By using dimethyl sulfate as the methylating agent in a polar aprotic solvent like dimethyl sulfoxide (DMSO), the reaction is directed towards the formation of the enol ether, **1-methoxycyclohexene**, which is the

thermodynamically favored product under these conditions.[1][2][4] The general mechanism is analogous to the Williamson ether synthesis.[5][6][7]

Experimental Protocol

Materials and Reagents

Reagent/Material	Formula	Molar Mass (g/mol)	Concentration/Purity	Supplier
Cyclohexanone	C ₆ H ₁₀ O	98.14	≥99%	Sigma-Aldrich
Potassium tert-butoxide	C ₄ H ₉ KO	112.21	≥98%	Sigma-Aldrich
Dimethyl sulfate	(CH ₃) ₂ SO ₄	126.13	≥99%	Sigma-Aldrich
Dimethyl sulfoxide (DMSO)	C ₂ H ₆ OS	78.13	Anhydrous, ≥99.9%	Sigma-Aldrich
Diethyl ether	(C ₂ H ₅) ₂ O	74.12	Anhydrous, ≥99%	Sigma-Aldrich
Saturated Sodium Bicarbonate	NaHCO ₃	84.01	Saturated aqueous solution	Fisher Scientific
Brine (Saturated NaCl)	NaCl	58.44	Saturated aqueous solution	Fisher Scientific
Anhydrous Magnesium Sulfate	MgSO ₄	120.37	Granular	Fisher Scientific

Equipment

- Round-bottom flask (100 mL) equipped with a magnetic stir bar
- Septum and nitrogen inlet

- Syringes and needles
- Stirring plate
- Ice-water bath
- Separatory funnel (250 mL)
- Rotary evaporator
- Apparatus for distillation

Procedure

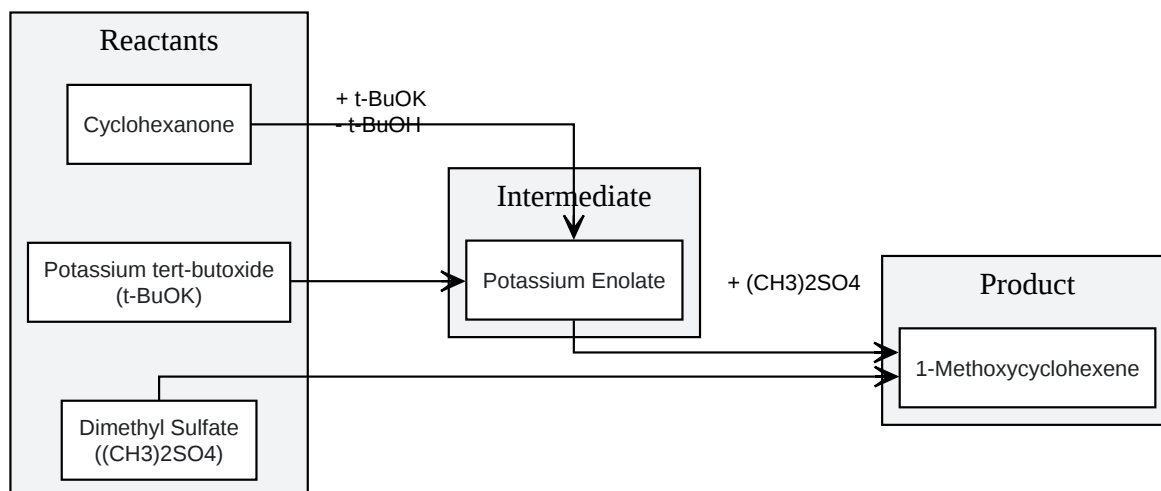
- **Reaction Setup:** A 100 mL round-bottom flask is flame-dried under a stream of nitrogen and allowed to cool to room temperature. The flask is then charged with potassium tert-butoxide (1.0 eq) and anhydrous dimethyl sulfoxide (DMSO). The mixture is stirred under a nitrogen atmosphere until the base is fully dissolved.
- **Enolate Formation:** The flask is cooled in an ice-water bath. Cyclohexanone (1.0 eq) is added dropwise via syringe to the stirred solution of the base in DMSO. The mixture is stirred at this temperature for 30 minutes to ensure complete formation of the potassium enolate.
- **O-Alkylation:** Dimethyl sulfate (1.0 eq) is added dropwise to the reaction mixture at 0 °C.[8]
Caution: Dimethyl sulfate is highly toxic and a suspected carcinogen; handle with extreme care in a well-ventilated fume hood. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours.
- **Work-up:** The reaction is quenched by the slow addition of water. The aqueous mixture is transferred to a separatory funnel and extracted three times with diethyl ether. The combined organic layers are washed with saturated sodium bicarbonate solution, followed by brine.
- **Purification:** The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by distillation to yield pure **1-methoxycyclohexene**.

Data Presentation

Starting Material	Product	Base	Solvent	Alkylating Agent	Temperature	Reaction Time	Yield (%)	Reference
Cyclohexanone	1-Methoxycyclohexene	Potassium tert-butoxide	DMSO	Dimethyl sulfate	Room Temp.	Not specified	71	[1][2]
Acetophenone	1-Methoxy-1-phenylethene	Potassium tert-butoxide	DMSO	Dimethyl sulfate	Room Temp.	Not specified	71	[2]

Visualizations

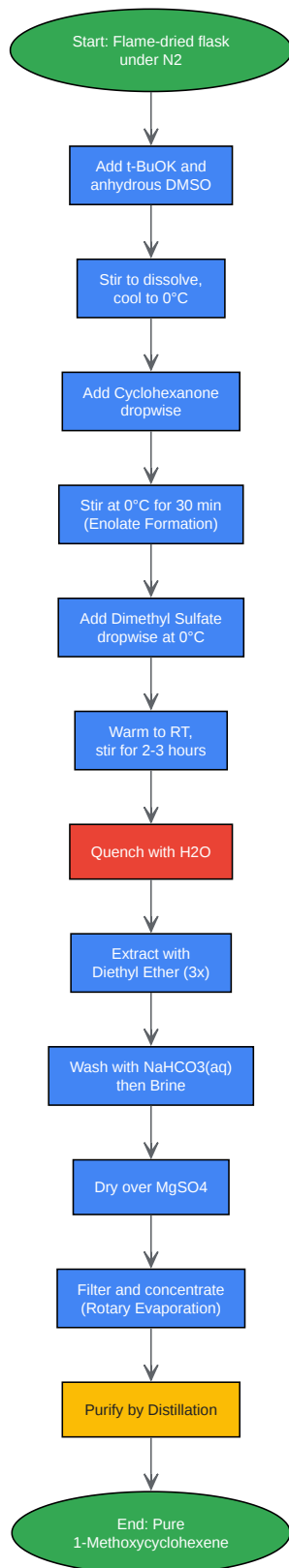
Reaction Scheme



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Caption: Overall reaction scheme for the synthesis of **1-methoxycyclohexene**.

Experimental Workflow



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References

- 1. research.tue.nl [research.tue.nl]
- 2. Formation of enol ethers by alkylation of ketones - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
- 3. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 4. Video: Regioselective Formation of Enolates [jove.com]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Dimethyl sulfate - Wikipedia [en.wikipedia.org]
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